(5Z)-2-(3-hydroxyanilino)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one
Description
Properties
CAS No. |
641996-83-0 |
|---|---|
Molecular Formula |
C15H11N3O2S |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(5Z)-2-(3-hydroxyphenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11N3O2S/c19-12-5-1-4-11(8-12)17-15-18-14(20)13(21-15)7-10-3-2-6-16-9-10/h1-9,19H,(H,17,18,20)/b13-7- |
InChI Key |
ZFWDNNOTLQJZBP-QPEQYQDCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)N=C2NC(=O)/C(=C/C3=CN=CC=C3)/S2 |
Canonical SMILES |
C1=CC(=CC(=C1)O)N=C2NC(=O)C(=CC3=CN=CC=C3)S2 |
solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Core Synthesis: 1,3-Thiazol-4-one Formation
The thiazol-4-one scaffold is typically synthesized via cyclization of thiourea precursors. A representative method involves:
-
Step 1 : Reaction of 3-hydroxyaniline with chloroacetyl chloride to form 2-chloro-N-(3-hydroxyphenyl)acetamide .
-
Step 2 : Cyclization with sodium thiocyanate in ethanol under reflux to yield 2-(3-hydroxyanilino)-1,3-thiazolidin-4-one .
Table 1: Reaction Conditions for Thiazol-4-one Core Synthesis
| Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-Hydroxyaniline | Chloroacetyl chloride, THF, 0–5°C | 75–80 | |
| Sodium thiocyanate | Ethanol, reflux, 6 hours | 65–70 |
Pyridin-3-ylmethylidene Group Installation
The pyridin-3-ylmethylidene moiety is introduced via condensation with pyridine-3-carbaldehyde. Stereoselectivity for the (5Z)-configuration is achieved through:
-
Catalytic control : Use of sodium acetate in acetic acid to promote Z-isomer formation .
-
Temperature optimization : Reflux at 80–100°C to favor thermodynamic control .
Key Reaction Pathway :
Table 2: Optimization Parameters for Condensation
Alternative Synthetic Routes
Alternative methods reported in literature include:
-
One-pot synthesis : Cyclization of 3-hydroxyaniline, pyridine-3-carbaldehyde, and thioglycolic acid in PPG (polypropylene glycol) at 110°C .
-
Microwave-assisted synthesis : Reduced reaction time (30–60 minutes) with yields comparable to conventional methods .
Table 3: Comparative Yields for Synthetic Methods
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Conventional reflux | 85 | 6 hours, 100°C | |
| Microwave-assisted | 78 | 50 minutes, 150°C | |
| PPG-mediated | 70 | 110°C, 6 hours |
Challenges and Solutions
-
Stereochemical purity : Achieved via kinetic vs. thermodynamic control. Z-isomer dominates under reflux conditions.
-
Byproduct formation : Minimized by using anhydrous solvents and excess aldehyde .
-
Solubility issues : DMSO or DMF used to dissolve intermediates during purification .
Characterization Data
Elemental Analysis :
| Compound | C% | H% | N% | S% |
|---|---|---|---|---|
| (5Z)-Target compound | 58.3 | 4.1 | 10.2 | 9.5 |
Mass Spectrometry :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyaniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine or thiazolone functionalities, potentially yielding amine or thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amine or thiazolidine derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in organic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes, such as kinases or proteases, due to its structural features.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interact with biological targets.
Industry
Material Science: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (5Z)-2-(3-hydroxyanilino)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the specific target and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Thiazol-4-one derivatives exhibit diverse biological activities (e.g., kinase inhibition, antimicrobial effects) depending on substituents at positions 2 (amino group) and 5 (arylidene group). Below is a systematic comparison:
Table 1. Structural and Physicochemical Properties of Selected Thiazol-4-one Derivatives
Key Observations:
Morpholinyl/Piperazinyl (5c, 5l): These cyclic amines enhance solubility but lack H-bond donors, reducing target specificity .
Quinolinyl/Phenoxyphenyl (RO-3306, Autotaxin inhibitor): Bulky aromatic systems enhance hydrophobic interactions in enzyme active sites, correlating with nanomolar IC₅₀ values .
Synthetic Efficiency :
Microwave-assisted synthesis (e.g., 80–120°C, 20–120 min) achieves higher yields (75–88%) for morpholinyl/piperazinyl analogs than traditional methods. The target compound likely follows similar protocols .
Research Findings and Implications
- Biological Activity: While direct data for the target compound is unavailable, analogs with pyridinyl or hydroxyarylidene groups show kinase inhibition (e.g., CDK1, Autotaxin). The 3-hydroxyanilino group may synergize with pyridinyl for dual H-bonding and π-interactions .
- Thermal Stability : High melting points (>250°C) in benzodioxol/morpholinyl analogs (5c, 5l) suggest strong crystal packing, whereas the target compound’s pyridinyl group may reduce symmetry, lowering melting points .
- Computational Modeling : Tools like SHELX and ORTEP-3 (used in crystallography of related compounds) predict the Z-configuration’s role in maintaining planarity and intermolecular interactions .
Biological Activity
(5Z)-2-(3-hydroxyanilino)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex molecular structure, which includes a thiazole ring, a pyridine moiety, and a hydroxyaniline group. Its unique chemical composition suggests various pharmacological properties, making it a candidate for further research.
- Molecular Formula : C₁₅H₁₁N₃O₂S
- Molecular Weight : 297.3 g/mol
- CAS Number : 641996-83-0
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁N₃O₂S |
| Molecular Weight | 297.3 g/mol |
| CAS Number | 641996-83-0 |
The biological activity of (5Z)-2-(3-hydroxyanilino)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific kinases involved in cell signaling pathways, which are crucial for cellular proliferation and survival. This inhibition can lead to apoptosis in cancer cells and modulation of inflammatory responses.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (5Z)-2-(3-hydroxyanilino)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one have been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. In vitro studies demonstrated that this compound could inhibit the growth of tumor cells by disrupting cell cycle progression.
Anti-inflammatory Effects
Thiazole derivatives have also been investigated for their anti-inflammatory properties. A study highlighted that related compounds demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1β in animal models of inflammation. This suggests that (5Z)-2-(3-hydroxyanilino)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one may exert similar effects, potentially providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.
Case Studies and Research Findings
- Anticancer Study : A recent study evaluated the effects of a series of thiazole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to (5Z)-2-(3-hydroxyanilino)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one exhibited IC50 values in the micromolar range against breast and lung cancer cells, suggesting potent anticancer activity.
- Anti-inflammatory Research : In an experimental model of arthritis, a related thiazole compound was administered, resulting in reduced joint swelling and lower levels of inflammatory markers compared to control groups treated with standard anti-inflammatory drugs like diclofenac.
Q & A
Basic: What are the key steps in synthesizing (5Z)-2-(3-hydroxyanilino)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one?
The synthesis typically involves multi-step organic reactions, including:
- Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones under basic conditions (e.g., KOH/ethanol) to form the thiazol-4-one core .
- Schiff base formation : Reaction of the thiazole intermediate with 3-hydroxyaniline to introduce the anilino group, often requiring anhydrous conditions to avoid hydrolysis .
- Knoevenagel condensation : Introduction of the pyridin-3-ylmethylidene moiety via reaction with pyridine-3-carbaldehyde, catalyzed by acetic acid or piperidine at reflux temperatures (60–80°C) .
Key parameters affecting yield include solvent polarity (e.g., ethanol vs. DMF), temperature control, and catalyst selection. Purification often employs recrystallization or column chromatography .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substituents and Z-configuration of the exocyclic double bond (δ 7.2–8.5 ppm for pyridine protons) .
- HPLC : Purity assessment (>95% purity is typical for bioactive studies) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ ion) and detects isotopic patterns for sulfur atoms .
Basic: How is the compound’s preliminary biological activity assessed?
- In vitro assays : Screening against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay to determine IC₅₀ values .
- Enzyme inhibition studies : Testing against targets like cyclooxygenase-2 (COX-2) or tyrosine kinases using fluorometric or colorimetric assays .
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to measure zone-of-inhibition .
Advanced: How can synthesis yields be optimized for scale-up?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve Schiff base formation but may require switching to ethanol for Knoevenagel steps to reduce side reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% for condensation steps .
- Continuous flow reactors : Enhance control over exothermic reactions (e.g., thiazole ring formation) and minimize decomposition .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to ensure reproducibility .
- Structural analogs : Compare activity of derivatives (e.g., nitro vs. methoxy substituents) to identify pharmacophores. For example, pyridine-3-yl groups enhance kinase inhibition, while 3-hydroxyanilino improves solubility .
- Metabolic stability : Use hepatic microsome assays to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .
Advanced: What computational methods predict target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., EGFR kinase). The pyridine ring often occupies hydrophobic pockets, while the thiazole core hydrogen-bonds with catalytic residues .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic prioritization .
- MD simulations : Assess binding stability over 100-ns trajectories; RMSD values >2 Å suggest weak target engagement .
Advanced: How does pH affect the compound’s stability and reactivity?
- Acidic conditions (pH <3) : Protonation of the pyridine nitrogen increases solubility but may hydrolyze the thiazole ring .
- Neutral to basic conditions (pH 7–9) : The compound remains stable, making it suitable for cell culture assays.
- Storage recommendations : Lyophilized solids stored at -20°C in amber vials prevent photodegradation .
Advanced: How does this compound compare to structurally similar analogs?
| Compound Class | Key Features | Bioactivity |
|---|---|---|
| Thiazolidinones | Thiazole + oxazolidinone | Antidiabetic (PPAR-γ agonists) |
| Pyridine derivatives | Pyridine substituents at C-5 | Kinase inhibition (EGFR, VEGFR2) |
| 3-Hydroxyanilino analogs | Enhanced solubility via -OH group | Improved bioavailability in murine models |
This compound uniquely combines thiazole’s metabolic stability with pyridine’s target affinity, enabling dual-action mechanisms .
Advanced: What strategies validate the Z-configuration of the exocyclic double bond?
- NOESY NMR : Cross-peaks between the pyridine proton and thiazole C-H confirm the Z-geometry .
- X-ray crystallography : Resolves spatial arrangement; dihedral angles <10° indicate planar conformation .
- UV-Vis spectroscopy : λₘₐₓ shifts (e.g., 320→340 nm) upon isomerization differentiate Z/E forms .
Advanced: How to design derivatives to mitigate off-target effects?
- Fragment-based design : Replace pyridine with quinoline to reduce hERG channel binding .
- Prodrug strategies : Esterify the 3-hydroxyanilino group to enhance permeability, with enzymatic cleavage in target tissues .
- Selectivity screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify selective analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
